molecular formula C20H19NO4 B2653222 Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate CAS No. 923151-28-4

Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate

Cat. No. B2653222
CAS RN: 923151-28-4
M. Wt: 337.375
InChI Key: GTWTXUASIJHKIB-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6-(2-methylbenzamido)benzofuran-2-carboxylate is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Derivatives : A study described the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. This synthesis showcases the chemical versatility of benzofuran derivatives (Gao et al., 2011).

  • Efficient Domino Strategy : Another study developed an efficient three-component strategy for synthesizing multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones, indicating the compound's utility in creating polyfunctionalized molecules under eco-friendly conditions (Ma et al., 2014).

Biological Applications

  • Imaging Agents : Research on iodobenzamide analogues, including benzofuran derivatives, demonstrated their potential as CNS D-2 dopamine receptor imaging agents. These studies highlight the importance of benzofuran derivatives in developing new imaging agents for neurological applications (Murphy et al., 1990).

  • Antiviral Activities : Benzofuran derivatives were explored for their in vitro anti-HIV activities. Certain derivatives showed the ability to inhibit HIV-1 and HIV-2 replication in cell culture, suggesting their potential use in antiviral therapies (Mubarak et al., 2007).

  • Catalytic Applications : A study on platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides showcases the compound's relevance in catalysis, furthering the development of efficient synthetic methodologies (Wang and Widenhoefer, 2004).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on the discovery of new drugs in the fields of drug invention and development using benzofuran compounds .

properties

IUPAC Name

ethyl 3-methyl-6-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-4-24-20(23)18-13(3)16-10-9-14(11-17(16)25-18)21-19(22)15-8-6-5-7-12(15)2/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWTXUASIJHKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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